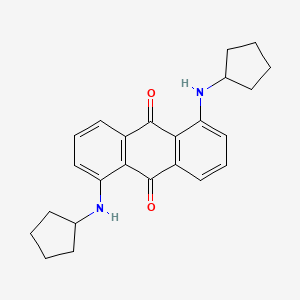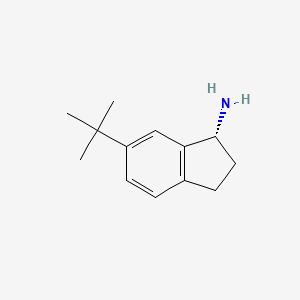
(1R)-6-tert-butyl-2,3-dihydro-1H-inden-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-6-tert-butyl-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with a unique structure that includes a tert-butyl group and an indane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-6-tert-butyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-tert-butyl-2,3-dihydro-1H-inden-1-one.
Reduction: The ketone group in 6-tert-butyl-2,3-dihydro-1H-inden-1-one is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then converted to the amine through a reductive amination process. This involves the use of an amine source, such as ammonia or an amine, in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-6-tert-butyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form an imine or a nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted indane derivatives.
Aplicaciones Científicas De Investigación
(1R)-6-tert-butyl-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1R)-6-tert-butyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-6-tert-butyl-2,3-dihydro-1H-inden-1-ol: An alcohol derivative with similar structural features.
(1R)-6-tert-butyl-2,3-dihydro-1H-inden-1-one: A ketone derivative used as a precursor in the synthesis of the amine.
Uniqueness
(1R)-6-tert-butyl-2,3-dihydro-1H-inden-1-amine is unique due to its chiral nature and the presence of both a tert-butyl group and an indane backbone. This combination of features makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C13H19N |
|---|---|
Peso molecular |
189.30 g/mol |
Nombre IUPAC |
(1R)-6-tert-butyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C13H19N/c1-13(2,3)10-6-4-9-5-7-12(14)11(9)8-10/h4,6,8,12H,5,7,14H2,1-3H3/t12-/m1/s1 |
Clave InChI |
DMJGSGUUPYFGBN-GFCCVEGCSA-N |
SMILES isomérico |
CC(C)(C)C1=CC2=C(CC[C@H]2N)C=C1 |
SMILES canónico |
CC(C)(C)C1=CC2=C(CCC2N)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


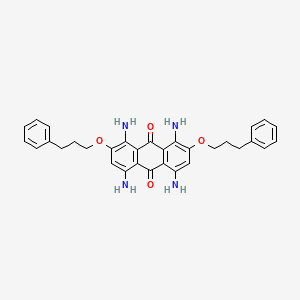
![1'-Benzyl-7-fluorospiro[indoline-3,4'-piperidine]](/img/structure/B13127495.png)
![3-Oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]oxazine-6-carbaldehyde](/img/structure/B13127509.png)


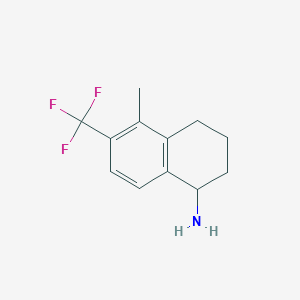

![2-[(3S,3aS,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrol-3-yl]acetic acid](/img/structure/B13127525.png)
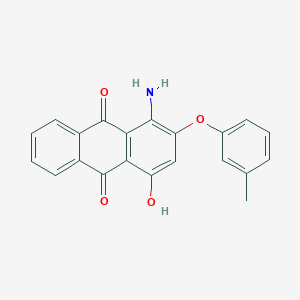

![2-Phenyl[1,2,4]triazolo[1,5-c]pyrimidine-7,8-diamine](/img/structure/B13127543.png)
![3'-Bromo-[1,1'-biphenyl]-4-carbonylchloride](/img/structure/B13127547.png)

